2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a complex structure that includes both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functionalization steps . The reaction conditions often require the use of catalysts such as CuI and solvents like DMF at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to amine derivatives.
Scientific Research Applications
2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Anilino-3-(3-chlorophenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
- 2-(4-Methoxyanilino)-3-(4-methoxyphenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
- 2-(3-Chloroanilino)-3-(2-phenylethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Uniqueness
What sets 2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16N4O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N4O/c26-21-18(15-22-16-9-3-1-4-10-16)20(23-17-11-5-2-6-12-17)24-19-13-7-8-14-25(19)21/h1-15,23H |
InChI Key |
KJIFTZNIUVMAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=CC=C4 |
Origin of Product |
United States |
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